N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid

Beschreibung

Systematic Nomenclature and IUPAC Conventions

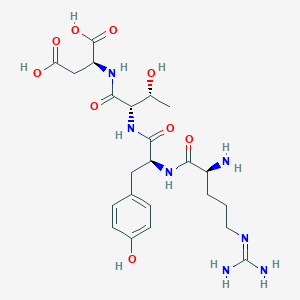

The IUPAC name, (2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid , systematically describes:

- Backbone sequence : L-ornithine → L-tyrosine → L-threonine → L-aspartic acid (N- to C-terminal).

- Modification : Diaminomethylidene group at the N⁵ position of ornithine.

- Stereochemistry : L-configuration for all α-carbons; additional R-configuration at threonine’s β-carbon.

Molecular formula : C₂₃H₃₅N₇O₉

Molecular weight : 553.6 g/mol .

Molecular Architecture: Sequence-Specific Amino Acid Arrangement

The tetrapeptide’s structure comprises four residues with distinct functional roles:

| Residue | Position | Key Structural Features |

|---|---|---|

| L-Ornithine | 1 | N⁵-(diaminomethylidene) modification; aliphatic side chain |

| L-Tyrosine | 2 | Aromatic phenol group; π-π stacking capability |

| L-Threonine | 3 | β-hydroxyl group; hydrogen-bond donor |

| L-Aspartic Acid | 4 | Carboxylate side chain; pH-dependent ionization |

Structural highlights :

- Peptide bonds : Planar geometry with partial double-bond character (length: ~1.32 Å).

- Secondary structure : Predominantly adopts random coil conformation due to steric hindrance from the amidino group .

Representative structural identifiers :

| Identifier Type | Value |

|---|---|

| SMILES | O=C(N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](Cc1ccc(O)cc1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)[C@@H](O)C |

| InChI Key | GFZIKJRKPDNAFA-XGJAGSQMSA-N |

Stereochemical Configuration and Chiral Center Analysis

The molecule contains five chiral centers :

| Center | Location | Configuration | Rationale |

|---|---|---|---|

| C1 | Ornithine α-carbon | S | L-amino acid convention |

| C2 | Tyrosine α-carbon | S | L-configuration retained during synthesis |

| C3 | Threonine α-carbon | S | Natural amino acid stereochemistry |

| C4 | Threonine β-carbon | R | Stereospecific hydroxyl group placement |

| C5 | Aspartic acid α-carbon | S | Conserved in peptide synthesis |

Implications :

Amidino Functional Group: Electronic Structure and Charge Distribution

The N⁵-(diaminomethylidene) group (-NH-C(=NH)-NH₂) confers unique electronic properties:

Functional impact :

- Molecular recognition : Enhances binding to anion-rich regions of enzymes (e.g., carboxylate-binding pockets).

- Solubility : Increases water solubility at physiological pH via ion-dipole interactions .

Comparative analysis of amidine-containing residues :

| Feature | Ornithine-Amidine | Arginine | Lysine |

|---|---|---|---|

| Basicity (pKa) | 12.2 | 12.5 | 10.5 |

| Charge delocalization | Yes | Partial | No |

| Hydrogen-bond capacity | 3 donors | 2 donors | 1 donor |

Eigenschaften

CAS-Nummer |

921207-29-6 |

|---|---|

Molekularformel |

C23H35N7O9 |

Molekulargewicht |

553.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C23H35N7O9/c1-11(31)18(21(37)29-16(22(38)39)10-17(33)34)30-20(36)15(9-12-4-6-13(32)7-5-12)28-19(35)14(24)3-2-8-27-23(25)26/h4-7,11,14-16,18,31-32H,2-3,8-10,24H2,1H3,(H,28,35)(H,29,37)(H,30,36)(H,33,34)(H,38,39)(H4,25,26,27)/t11-,14+,15+,16+,18+/m1/s1 |

InChI-Schlüssel |

GFZIKJRKPDNAFA-XGJAGSQMSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N)O |

Kanonische SMILES |

CC(C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the predominant method used for synthesizing peptides, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process can be broken down into several key steps:

Coupling Reaction : Each amino acid is activated using coupling reagents (e.g., HBTU or DIC) and subsequently coupled to the growing peptide chain. The efficiency of this step is crucial for yield.

Deprotection : Temporary protecting groups on the amino acids are removed to allow further reactions. Common deprotecting agents include trifluoroacetic acid (TFA).

Cleavage : Once the desired peptide sequence is achieved, the completed peptide is cleaved from the resin, typically using a mixture of TFA and scavengers to protect sensitive side chains.

Purification : The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Liquid-Phase Peptide Synthesis (LPPS)

In certain scenarios, LPPS may be employed, particularly for larger-scale production or specific reaction conditions that favor liquid-phase methods. The steps are similar to SPPS but utilize liquid solvents throughout the process:

Activation and Coupling : Amino acids are activated in solution before being coupled together.

Purification : Similar purification techniques as SPPS are used, often involving solvent extraction and chromatography.

The synthesis of N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid can involve various chemical reactions that modify specific amino acid residues:

Types of Reactions

Oxidation : Modifies specific residues, such as tyrosine, potentially leading to cross-links.

Reduction : Affects disulfide bonds within the peptide structure.

Substitution : Allows for alterations in amino acid residues to enhance or modify properties.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, performic acid | Varies based on target residue |

| Reduction | Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP) | Typically performed under mild conditions |

| Substitution | Amino acid derivatives, coupling agents (HBTU, DIC) | Controlled pH and temperature |

The yield and purity of N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid can vary significantly based on the synthesis method employed:

Typical Yields

Yields from SPPS can range between 50% to 90%, depending on factors such as:

- Quality of starting materials

- Efficiency of coupling reactions

- Purification methods used

Purity Assessment

Purity is typically assessed using analytical techniques such as:

- High-performance liquid chromatography (HPLC)

- Mass spectrometry (MS)

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid has several notable applications:

Biochemical Research : Used as a model compound for studying peptide synthesis and modification.

Pharmaceutical Development : Investigated for potential therapeutic uses, including drug delivery systems.

Biomaterials : Explored for use in developing novel biomaterials due to its unique properties.

The preparation of N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid involves sophisticated synthetic methodologies that require careful consideration of reaction conditions and purification techniques. The compound's unique structural features make it a valuable subject of study in both academic research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid is characterized by a unique structure that includes multiple amino acids linked by peptide bonds. The presence of the N~5~-(diaminomethylidene) modification enhances its biological activity, making it a subject of interest in pharmacological research.

Scientific Research Applications

The compound has been investigated for its potential roles in various fields:

Neuropharmacology

Research indicates that compounds similar to N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid may influence neurotransmitter systems, particularly the glutamatergic system. Studies have shown that D-Aspartate, a related compound, can modulate NMDA receptor activity, which is critical in synaptic plasticity and memory formation . This suggests that N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid could play a role in cognitive enhancement or neuroprotection.

Cancer Research

Peptide-based therapies are gaining traction in oncology due to their ability to target specific pathways involved in tumor growth and metastasis. The unique structure of N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid may allow it to interact with cancer cell receptors, potentially inhibiting proliferation or inducing apoptosis.

Drug Development

The compound's structural features make it a candidate for drug development, particularly in creating novel therapeutics that can mimic or enhance natural biological processes. Its amino acid composition suggests potential for developing peptide drugs with improved efficacy and reduced side effects compared to traditional small-molecule drugs.

Neuroprotective Effects

A study conducted on the effects of D-Aspartate in animal models demonstrated significant alterations in neurotransmitter levels associated with cognitive functions . Similar studies on N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid could reveal its neuroprotective properties, contributing to treatments for neurodegenerative diseases.

Antitumor Activity

In vitro studies have shown that peptide compounds can inhibit tumor cell growth by inducing apoptosis through specific receptor interactions. Research focusing on N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid could uncover its mechanisms of action against various cancer types.

Wirkmechanismus

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include signal transduction, metabolic regulation, or immune response modulation.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Peptide Length : The analogous compound is a heptapeptide, whereas the target is a tetrapeptide.

- Amino Acid Composition: The analog contains lysine and proline residues, introducing positive charges (lysine) and structural rigidity (proline). In contrast, the target includes tyrosine (hydrophobic/aromatic), threonine (hydroxyl-containing), and aspartic acid (negatively charged), broadening its polarity spectrum.

- Functional Groups: Both share the N⁵-diaminomethylidene modification on ornithine, but the analog lacks the tyrosine and aspartic acid moieties critical for aromatic stacking or acidic interactions. Implications: The shorter length of the target compound may improve bioavailability, while its diverse residues could enable multifunctional binding (e.g., enzyme active sites or membrane receptors) .

Coumaroylspermidine Derivatives (Tri-p-Coumaroylspermidines)

Key Differences :

- Backbone : Coumaroylspermidines (e.g., compounds 1–4) are polyamine derivatives with three coumaroyl esters, unlike the peptide backbone of the target compound.

- Bioactivity: Coumaroylspermidines inhibit serotonin (5-HT) reuptake in rat brain synaptosomes, demonstrating antidepressant-like effects.

- Source : Coumaroylspermidines are natural products extracted from safflower residues, while the target compound is likely synthetic or semi-synthetic .

Antimicrobial Oxadiazolo-Pyrazine Compounds (C2 and C5)

Key Differences :

- Core Structure : Compounds C2 and C5 contain heterocyclic oxadiazolo and pyrazine rings, contrasting with the peptide-based framework of the target.

- Functional Groups : The oxadiazole and pyrazine moieties in C2/C5 are electronegative and planar, enabling DNA intercalation or enzyme inhibition. The target’s amidine group may instead facilitate hydrogen bonding or cation-π interactions.

- Activity: C2 and C5 exhibit bactericidal effects against Bacillus subtilis and B. cereus spores.

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide

Key Differences :

- Modification: This compound features a thioamide (aminothioxomethyl) group, whereas the target employs a diaminomethylidene modification. Thioamides are less basic but more lipophilic than amidines.

- The target’s peptide backbone may align with bioactive peptide applications (e.g., antimicrobial or signaling molecules) .

Comparative Data Table

Research Implications and Gaps

- Structural Insights: The diaminomethylidene group in the target compound mirrors amidine-containing antimicrobials (e.g., C2/C5) but in a peptide context, warranting studies on its stability and target specificity.

- Stereochemical Precision : Methods like FDLA derivatization (used in related peptide studies) could confirm the target’s absolute configuration, critical for bioactivity .

Biologische Aktivität

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid is a complex peptide with significant biological implications. This article delves into its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 1083.2 g/mol

- CAS Number : 915146-84-8

The compound features a unique arrangement of amino acids, contributing to its biological functions. The presence of the diaminomethylidene group is particularly noteworthy as it may enhance binding interactions with biological targets.

Synthesis

The synthesis of N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid involves multiple steps, typically starting from simpler amino acids and employing techniques such as peptide coupling and protection-deprotection strategies. The synthetic route often aims to optimize yield and purity while ensuring the retention of biological activity.

- Inhibition of Dihydrofolate Reductase (DHFR) :

- Cell Growth Inhibition :

- Neurotransmission Modulation :

Case Studies

- Cancer Research :

- Neuropharmacology :

Comparative Analysis

| Compound Name | Inhibition Type | Cancer Cell Lines | Potency Compared to Methotrexate |

|---|---|---|---|

| N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid | DHFR Inhibitor | SCC25, MCF-7 | Several times more potent |

| PT523 (analog) | DHFR Inhibitor | SCC25, MCF-7 | More potent than MTX |

Therapeutic Potential

Given its biological activities, N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid shows promise as a therapeutic agent in oncology and neuropharmacology. Its ability to inhibit key enzymes involved in cellular metabolism positions it as a candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N⁵-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid, and how do protecting groups influence yield and purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups protecting amino acid residues. For the N⁵-(diaminomethylidene) moiety on ornithine, guanidinylation reagents like 1H-pyrazole-1-carboxamidine are used post-incorporation of ornithine. Evidence from tosyl-based protecting group strategies (e.g., N-p-toluenesulfonylornithine derivatization) highlights the importance of orthogonal protection to avoid side reactions . Purity is typically verified via RP-HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient), with mass spectrometry (MS) for MW confirmation .

Q. How is the tertiary structure of this peptide characterized, and what techniques validate its conformational stability?

- Methodological Answer : Circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) is used to assess α-helix or β-sheet propensity. Nuclear magnetic resonance (NMR) in D₂O or deuterated DMSO resolves backbone amide proton shifts and side-chain interactions. Molecular dynamics simulations complement experimental data to predict solvent accessibility of the N⁵-(diaminomethylidene) group .

Q. What biochemical roles are hypothesized for the N⁵-(diaminomethylidene) modification in ornithine residues?

- Methodological Answer : The modification mimics arginine’s guanidino group, enabling interactions with anionic targets (e.g., phosphate groups in ATPases or nucleic acids). Competitive binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for heparin sulfate or DNA, suggesting roles in signal transduction or gene regulation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹⁵N/¹³C) be applied to study the metabolic fate of this peptide in cellular uptake experiments?

- Methodological Answer : Stable isotope-labeled precursors (e.g., ¹⁵N-ornithine) are incorporated during SPPS. LC-MS/MS tracks labeled peptides in cell lysates, while fluorescence microscopy with FITC-conjugated analogs visualizes subcellular localization. Data interpretation must account for isotopic dilution effects in pulse-chase experiments .

Q. What experimental designs resolve contradictions in reported bioactivity data across different cell lines?

- Methodological Answer : Variability often arises from differential expression of peptide transporters (e.g., PEPT1) or proteolytic enzymes. A tiered approach includes:

- Step 1 : Validate peptide stability via HPLC in cell culture media (37°C, 5% CO₂) .

- Step 2 : Use CRISPR-edited cell lines (e.g., PEPT1-knockout HEK293) to isolate transport mechanisms.

- Step 3 : Cross-reference with transcriptomic data (RNA-seq) to identify compensatory pathways .

Q. What strategies mitigate aggregation or precipitation of this peptide in aqueous buffers during in vitro assays?

- Methodological Answer : Aggregation is minimized by:

- Buffer Optimization : 10 mM HEPES (pH 7.4) with 0.01% Tween-20 or 150 mM NaCl.

- Temperature Control : Pre-incubation at 4°C followed by gradual warming to 25°C.

- Additives : 5% DMSO or cyclodextrin derivatives enhance solubility via hydrophobic cavity interactions .

Key Research Gaps

- Structural Dynamics : Limited data on conformational changes upon binding to lipid bilayers or nucleic acids.

- Metabolic Pathways : Unclear if the N⁵-(diaminomethylidene) group undergoes enzymatic modification in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.